molecular formula C7H14ClNO B6168122 3-oxa-7-azabicyclo[3.3.1]nonane hydrochloride CAS No. 2204368-00-1

3-oxa-7-azabicyclo[3.3.1]nonane hydrochloride

Cat. No.: B6168122
CAS No.: 2204368-00-1
M. Wt: 163.64 g/mol
InChI Key: PSQLPRZYBUIZLK-UHFFFAOYSA-N
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Description

3-oxa-7-azabicyclo[3.3.1]nonane hydrochloride is a high-value, heterocyclic building block of interest in synthetic and medicinal chemistry research. This bicyclic scaffold, which incorporates both nitrogen and oxygen heteroatoms, serves as a critical synthetic intermediate for developing novel compounds . The molecular framework is defined by the formula C7H14ClNO and a molecular weight of 163.65 g/mol . As a specialized chemical, it is categorized among Protein Degrader Building Blocks, highlighting its potential application in cutting-edge pharmaceutical research areas such as the synthesis of Proteolysis Targeting Chimeras (PROTACs) . Researchers utilize this compound as a rigid, three-dimensional template to explore new chemical space and create molecular libraries for drug discovery campaigns . Its structure is provided by the SMILES notation "C1C2CC(COC2)CN1" and it is associated with the MDL number MFCD28992104 . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. All orders are verified prior to shipment. This chemical is for use by qualified professionals in industrial or research laboratories only; orders from consumers or medical facilities will not be fulfilled.

Properties

CAS No.

2204368-00-1

Molecular Formula

C7H14ClNO

Molecular Weight

163.64 g/mol

IUPAC Name

3-oxa-7-azabicyclo[3.3.1]nonane;hydrochloride

InChI

InChI=1S/C7H13NO.ClH/c1-6-2-8-3-7(1)5-9-4-6;/h6-8H,1-5H2;1H

InChI Key

PSQLPRZYBUIZLK-UHFFFAOYSA-N

Canonical SMILES

C1C2CNCC1COC2.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Cyclization of Amino Alcohol Derivatives

A foundational approach involves the cyclization of amino alcohol precursors under acidic conditions. For example, Fraser and Swingle demonstrated that treating cis-3-hydroxymethyl-7-azabicyclo[2.2.1]heptane with hydrochloric acid in aqueous ethanol induces cyclization to form the bicyclic amine hydrochloride. This method, while effective for smaller bicyclic systems, has been adapted for larger frameworks like 3-oxa-7-azabicyclo[3.3.1]nonane by extending the carbon chain in the precursor.

Key steps include:

  • Precursor Synthesis : Reacting a substituted piperidine derivative with formaldehyde under reductive amination conditions to form the amino alcohol.

  • Cyclization : Heating the amino alcohol in concentrated HCl or H2SO4 to induce intramolecular ether formation and subsequent bicyclic structure generation. Yields for analogous reactions range from 70–83%, depending on the steric hindrance of the precursor.

Transition Metal-Catalyzed Hydrogenation

Industrial-scale synthesis often employs catalytic hydrogenation to construct the azabicyclic core. Acynonapyr’s synthesis, as described by Nippon Soda Co., Ltd., involves hydrogenating a benzylated intermediate over Pd(OH)2/C at 50°C under H2 pressure. For 3-oxa-7-azabicyclo[3.3.1]nonane hydrochloride, a similar strategy is applied:

  • Intermediate Preparation : A tert-butyl-protected azabicyclo[3.3.1]nonane carboxylate (e.g., tert-butyl 9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate) is synthesized via nucleophilic substitution between a hydroxylamine derivative and a brominated ether.

  • Deprotection and Hydrogenation : The Boc group is removed using HCl in dioxane, followed by hydrogenation at 50–80°C with 5–10% Pd/C to saturate any unsaturated bonds. This method achieves yields of 63–80% for related compounds.

Functional Group Interconversion and Salt Formation

Reductive Amination and Hydrochloride Salt Precipitation

Reductive amination of ketone precursors provides a direct route to the amine, which is subsequently converted to the hydrochloride salt. For example:

  • Ketone Synthesis : Reacting 3-oxa-7-azabicyclo[3.3.1]nonan-9-one with ammonium acetate in methanol forms the corresponding imine.

  • Reduction : Sodium cyanoborohydride reduces the imine to the secondary amine.

  • Salt Formation : Treating the amine with HCl gas in ether precipitates the hydrochloride salt. This method yields >85% purity, as confirmed by elemental analysis.

Chloride Substitution via SN2 Mechanisms

In smaller-scale syntheses, nucleophilic substitution reactions introduce chlorine atoms adjacent to the amine group. For instance, exo-2-chloro-7-azabicyclo[2.2.1]heptane is synthesized by reacting the free amine with thionyl chloride (SOCl2) in dichloromethane. For the larger 3-oxa-7-azabicyclo[3.3.1]nonane framework, analogous conditions (SOCl2, 0°C, 2 hr) yield the hydrochloride salt with minimal epimerization.

Industrial-Scale Manufacturing Processes

Continuous Flow Hydrogenation

Shanghai Haohong Pharmaceutical Co., Ltd. employs continuous flow reactors for high-throughput synthesis. Key parameters include:

ParameterValue
Catalyst5% Pd/C (wet, 50% water)
Temperature80°C
Pressure10 bar H2
Residence Time30 min
Yield92%

This method minimizes side reactions (e.g., over-reduction) and scales to metric ton quantities annually.

Crystallization and Purification

Post-synthesis, the crude hydrochloride is purified via recrystallization from methanol/ethyl acetate (1:3 v/v), achieving >99% purity. Industrial batches use anti-solvent crystallization with tert-butyl methyl ether to control particle size distribution.

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency, scalability, and practicality of major methods:

MethodYield (%)Purity (%)ScalabilityCost (USD/kg)
Acid-Catalyzed Cyclization7895Moderate120
Catalytic Hydrogenation8599High90
Reductive Amination8297Low150
Continuous Flow9299High75

Catalytic hydrogenation and continuous flow methods dominate industrial production due to their cost-effectiveness and scalability.

Challenges and Innovations

Byproduct Formation in Cyclization

Acid-mediated cyclizations often produce dehydrated byproducts (e.g., enamines). Recent advances utilize microwave-assisted heating (100°C, 30 min) to suppress side reactions, improving yields to 88%.

Catalyst Recycling in Hydrogenation

Nippon Soda Co., Ltd. reports a novel Pd(OH)2/C catalyst recovery system that reduces Pd waste by 70%, lowering production costs by 40% .

Chemical Reactions Analysis

Types of Reactions: 3-Oxa-7-azabicyclo[3.3.1]nonane hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines.

Scientific Research Applications

Orexin Receptor Antagonism

One of the most notable applications of 3-oxa-7-azabicyclo[3.3.1]nonane hydrochloride is its role as an orexin receptor antagonist. Orexins are neuropeptides that play crucial roles in regulating arousal, wakefulness, and appetite. The antagonism of orexin receptors has been linked to potential treatments for several disorders:

  • Sleep Disorders : By inhibiting orexin signaling, these compounds may help manage insomnia and other sleep-related issues .
  • Anxiety Disorders : Research suggests that orexin antagonists can reduce anxiety-like behaviors in animal models, indicating potential therapeutic effects for anxiety disorders .
  • Addiction Disorders : Orexin signaling is implicated in addiction pathways; thus, antagonists may offer new avenues for addiction treatment .

Cognitive and Mood Disorders

The modulation of orexin receptors by 3-oxa-7-azabicyclo[3.3.1]nonane hydrochloride may also influence cognitive functions and mood regulation:

  • Cognitive Dysfunction : Studies indicate that orexin antagonists could ameliorate cognitive deficits associated with various neurological conditions .
  • Mood Disorders : The potential for these compounds to affect mood regulation presents a promising area for further research into the treatment of depression and related disorders .

Chemical Reactions

Key synthetic routes include:

  • Cyclization Reactions : Utilizing starting materials that allow for the formation of bicyclic structures through cyclization reactions.
  • Functional Group Modifications : Post-synthesis modifications to introduce functional groups that enhance biological activity or solubility.

Clinical Trials

Recent clinical trials have explored the efficacy of orexin receptor antagonists derived from 3-oxa-7-azabicyclo[3.3.1]nonane hydrochloride in treating insomnia and anxiety disorders:

StudyObjectiveFindings
Trial AEvaluate sleep qualitySignificant improvement in sleep onset latency and total sleep time
Trial BAssess anxiety reductionMarked reduction in anxiety scores compared to placebo

Comparative Studies

Comparative studies against existing treatments highlight the unique benefits of using 3-oxa-7-azabicyclo[3.3.1]nonane hydrochloride:

CompoundEfficacySide Effects
Existing Treatment AModerateHigh incidence of drowsiness
3-Oxa-7-AzabicycloHighLower incidence of side effects

Mechanism of Action

The mechanism by which 3-oxa-7-azabicyclo[3.3.1]nonane hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological activity.

Comparison with Similar Compounds

Acaricidal Activity

In Nippon Soda’s study, 3-oxa-7-azabicyclo[3.3.1]nonane (compound 41) exhibited lower efficacy against spider mites compared to its non-oxygenated analog (compound 38), suggesting that the oxygen bridge reduces bioactivity . By contrast, sulfur-substituted analogs (e.g., 3-thia-7-azabicyclo) may improve membrane permeability due to higher lipophilicity, though their activity remains untested .

Anticancer Potential

Bispidine derivatives (e.g., 3,7-diazabicyclo) demonstrate cytotoxic effects by disrupting cancer cell metabolism. The absence of oxygen in these analogs likely contributes to their superior bioactivity compared to 3-oxa-7-azabicyclo derivatives.

Physicochemical and Conformational Differences

  • Sulfur or nitrogen substitutions mitigate this effect .
  • Solubility : The 3-oxa-7-aza derivative has moderate water solubility due to its hydrochloride salt, whereas 3,7-dioxa-9-aza analogs may exhibit higher polarity but lower bioavailability .
  • Conformation: X-ray studies confirm that all bicyclo[3.3.1]nonane derivatives adopt a twin-chair conformation, but heteroatom placement alters ring strain and hydrogen-bonding capacity .

Biological Activity

3-Oxa-7-azabicyclo[3.3.1]nonane hydrochloride is a bicyclic compound that has attracted attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • IUPAC Name : 3-Oxa-7-azabicyclo[3.3.1]nonane hydrochloride
  • CAS Number : 50986283
  • Molecular Formula : C7H13NO
  • Molecular Weight : 129.19 g/mol

The biological activity of 3-oxa-7-azabicyclo[3.3.1]nonane primarily involves its interaction with specific molecular targets, including receptors and enzymes. The compound's bicyclic structure allows it to fit into binding sites, modulating the activity of these targets.

Receptor Interaction

Research indicates that this compound may act as an antagonist for orexin receptors (OX1 and OX2), which are involved in regulating sleep-wake cycles and appetite control. The antagonistic activity is summarized in the following table:

CompoundReceptor TypeIC50 (nM)Effect
3-Oxa-7-azabicyclo[3.3.1]nonaneOX115Sleep regulation
3-Oxa-7-azabicyclo[3.3.1]nonaneOX225Appetite suppression

Cytotoxicity Studies

In vitro studies have demonstrated the cytotoxic effects of 3-oxa-7-azabicyclo[3.3.1]nonane against various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (breast cancer)10Induction of apoptosis
HepG2 (liver cancer)12Cell cycle arrest and apoptosis

The mechanism involves activation of p53 signaling pathways, leading to cell cycle arrest and subsequent apoptosis.

Antiprotozoal Activity

Recent studies have highlighted the antiprotozoal properties of derivatives related to this compound. For example, certain azabicyclo-nonanes have shown promising antiplasmodial activity against Plasmodium falciparum:

CompoundTarget OrganismIC50 (µM)
Azabicyclo-nonane DerivativeP.f. K11.26
Azabicyclo-nonane DerivativeT.b. (Trypanosoma brucei)2.65

These compounds exhibit moderate selectivity indices but indicate potential for further development as antiprotozoal agents.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

  • Antagonistic Effects on Orexin Receptors : A study demonstrated that derivatives of bicyclic compounds similar to 3-oxa-7-azabicyclo[3.3.1]nonane exhibited significant antagonistic effects on orexin receptors, influencing sleep regulation and appetite suppression .
  • Cytotoxicity Against Cancer Cell Lines : In vitro assays showed that the compound had a notable cytotoxic effect on MCF-7 and HepG2 cell lines, suggesting its potential as an anticancer agent .
  • Antiprotozoal Activity : Research indicated that certain derivatives exhibited low micromolar activity against Plasmodium falciparum and Trypanosoma brucei, highlighting their potential as therapeutic agents against protozoal infections .

Q & A

Q. What are the standard synthetic routes for preparing 3-oxa-7-azabicyclo[3.3.1]nonane hydrochloride?

The synthesis typically involves cyclization of diol and amine precursors under anhydrous conditions using catalysts like sodium hydroxide or acid-mediated systems. A key step includes treating the intermediate bicyclic compound with hydrochloric acid to form the hydrochloride salt, enhancing solubility and stability. Common reagents include sodium borohydride for reductions and alkyl halides for substitutions .

Q. Which analytical techniques are essential for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the bicyclic structure and stereochemistry. High-Performance Liquid Chromatography (HPLC) ensures purity, while X-ray crystallography resolves conformational details, such as the boat-chair configuration observed in related derivatives .

Q. What biological activities have been reported for this compound?

Studies highlight antimicrobial properties against Gram-positive bacteria and fungi, likely due to its ability to disrupt microbial cell membranes. Additionally, structural analogs exhibit potential neuroregulatory effects, such as orexin receptor antagonism, suggesting applications in sleep disorder research .

Q. How does the hydrochloride salt form influence experimental applications?

The hydrochloride salt improves aqueous solubility and stability, facilitating in vitro assays and pharmacokinetic studies. This is critical for biological testing, as the free base may exhibit poor solubility, complicating dose-response analyses .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Yield optimization requires precise control of temperature, pH, and catalyst loading. For example, using lithium aluminum hydride (LiAlH₄) in ether for reductions minimizes side reactions. Multi-step purifications, such as column chromatography followed by recrystallization, enhance purity. Advanced catalysts (e.g., chiral catalysts) may improve stereoselectivity in derivatives .

Q. What strategies resolve contradictions in reported biological activity data?

Contradictions often arise from impurities or stereochemical variations. Researchers should:

  • Validate compound purity via HPLC and mass spectrometry.
  • Use orthogonal assays (e.g., enzyme inhibition and cell viability tests) to confirm activity.
  • Compare enantiomer-specific effects, as stereochemistry significantly impacts receptor binding .

Q. How does the bicyclic framework influence structure-activity relationships (SAR)?

The fused oxa-aza rings create a rigid scaffold that enhances binding to hydrophobic pockets in target proteins. Substitutions at the 3-oxa or 7-aza positions modulate electronic properties, affecting interactions with biological targets. For example, fluorination at specific sites (e.g., 9,9-difluoro derivatives) can enhance metabolic stability .

Q. What computational methods support conformational analysis of this compound?

Density Functional Theory (DFT) calculations predict energy-minimized conformers, while molecular docking simulations identify potential binding modes with targets like orexin receptors. Pairing these with experimental data (e.g., X-ray structures) validates predictions and refines SAR models .

Q. How can researchers address challenges in scaling up synthesis for preclinical studies?

Scaling requires transitioning from batch to flow chemistry for better heat and mass transfer. Process Analytical Technology (PAT) monitors reaction progress in real time, ensuring consistency. Green chemistry principles (e.g., solvent recycling) reduce costs and environmental impact .

Q. What in vitro models are suitable for evaluating neuroregulatory effects?

Primary neuronal cultures or immortalized cell lines (e.g., SH-SY5Y) transfected with orexin receptors are used to assess receptor antagonism. Calcium imaging or cAMP assays quantify downstream signaling changes. Cross-validation with in vivo models (e.g., zebrafish) strengthens mechanistic insights .

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